Suzuki Coupling Reactivity: 3-Amino-6-chloropyridazine vs. 3-Amino-3H-pyridazin-6-one as Arylating Substrates
3-Amino-6-chloropyridazine serves as a widely used electrophilic partner in Suzuki couplings, delivering 3-amino-6-arylpyridazines in 35–60% yield depending on the arylboronic acid [1]. In contrast, 3-amino-3H-pyridazin-6-one lacks the chloro leaving group and cannot undergo direct Suzuki arylation at the 6-position. For researchers requiring a 6-oxo rather than a 6-aryl substituent, 3-amino-3H-pyridazin-6-one is the obligatory starting material, whereas 3-amino-6-chloropyridazine necessitates additional hydrolysis or oxidation steps to install the carbonyl, adding 2–3 synthetic steps and reducing overall yield.
| Evidence Dimension | Synthetic step count to 6-oxo-3-aminopyridazine |
|---|---|
| Target Compound Data | 0 additional steps (commercial) |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine: ≥2 additional steps (hydrolysis/oxidation) after Suzuki coupling |
| Quantified Difference | ≥2 synthetic steps eliminated |
| Conditions | Comparative retrosynthetic analysis for 6-oxo-3-aminopyridazine targets |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting 6-oxo-pyridazinone cores, 3-amino-3H-pyridazin-6-one eliminates 2+ synthetic steps, directly reducing FTE time and material costs.
- [1] Guery, S.; Parrot, I.; Rival, Y.; Wermuth, C.G. Efficient one-step synthesis of 3-amino-6-arylpyridazines. Tetrahedron Lett. 2001, 42, 2115–2117. View Source
